N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide
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Overview
Description
N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide is an organic compound that belongs to the class of carbamoyl compounds It is characterized by the presence of both carbamoyl and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide typically involves the reaction of dimethylcarbamoyl chloride with a suitable thiol or thioamide precursor. One common method is the reaction of dimethylcarbamoyl chloride with N-methylbenzenecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamoyl compounds.
Scientific Research Applications
N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamoyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcarbamoyl chloride: A related compound used in similar synthetic applications.
N-Methylbenzenecarbothioamide: Shares the thioamide functional group.
Dimethylthiocarbamoyl chloride: Another compound with similar reactivity.
Uniqueness
N-(Dimethylcarbamoyl)-N-methylbenzenecarbothioamide is unique due to the presence of both carbamoyl and thioamide groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
88225-92-7 |
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Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-(benzenecarbonothioyl)-1,3,3-trimethylurea |
InChI |
InChI=1S/C11H14N2OS/c1-12(2)11(14)13(3)10(15)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
ISCXATRIJSKPIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
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